1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6OS/c1-13-21-10-14-18(24-13)22-12-23-19(14)28-11-17(27)26-8-6-25(7-9-26)16-5-3-2-4-15(16)20/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOTZIWXVXNSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone is a synthetic derivative that has garnered interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological effects, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring and a pyrimidine derivative, which are known to influence its interaction with biological targets.
Research indicates that compounds similar to this one interact with various biological pathways. Notably, the piperazine moiety is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity for these receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related piperazine derivatives. For instance, compounds with similar structures have shown significant efficacy against human breast cancer cells, with IC50 values ranging from 10 μM to 20 μM in various assays. Specifically, a compound analogous to our target exhibited an IC50 value of 18 μM against estrogen receptor-positive breast cancer cells .
Inhibition of Nucleoside Transporters
Another aspect of biological activity involves the inhibition of equilibrative nucleoside transporters (ENTs). The compound FPMINT , which shares structural similarities with our target, has been identified as a selective inhibitor of ENT2 over ENT1. This selectivity could suggest that our compound may also exhibit similar properties, potentially impacting nucleotide metabolism and adenosine signaling pathways .
Study 1: Anticancer Efficacy
In a study involving the evaluation of various piperazine derivatives, one compound demonstrated potent inhibition of PARP1 activity, leading to increased apoptosis in cancer cells. This suggests that our compound could similarly induce apoptotic pathways through PARP inhibition .
Study 2: ENTs Inhibition
A series of analogues based on FPMINT were tested for their ability to inhibit ENTs in vitro. The results indicated that modifications to the piperazine ring significantly affected the binding affinity and selectivity towards ENT1 and ENT2. These findings underscore the importance of structural variations in modulating biological activity .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 Value | Target |
|---|---|---|---|
| Anticancer Activity | Analogous Piperazine | 18 μM | Breast Cancer Cells |
| Nucleoside Transport Inhibition | FPMINT | - | ENT2 (selective) |
| PARP1 Inhibition | Related Piperazine | - | Cancer Cell Apoptosis |
Q & A
Q. Key Considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or crystallization (Et₂O/hexane) is used for final purification .
Basic: How is the compound structurally characterized?
Answer:
A combination of spectroscopic and analytical techniques is employed:
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H/¹³C NMR | - Piperazine protons (δ 2.4–3.5 ppm) - Pyrimidine aromatic protons (δ 7.5–8.5 ppm) - Thioether linkage (¹³C δ 35–45 ppm) | |
| LC-MS | Molecular ion peak matching calculated mass (e.g., [M+H]⁺ at m/z 452.2) | |
| Elemental Analysis | C, H, N content within 0.4% of theoretical values |
Methodological Note : Ensure deuterated solvents (e.g., DMSO-d₆) are used for NMR to avoid signal interference .
Advanced: How can researchers optimize the yield of the thioether linkage?
Answer:
Strategies :
- Reagent stoichiometry : Use a 1.2:1 molar ratio of thiol to ethanone intermediate to drive the reaction to completion .
- Catalysis : Add catalytic KI or CuI to enhance nucleophilic substitution efficiency .
- Temperature : Maintain 60–80°C for 12–24 hours to ensure complete conversion .
Q. Troubleshooting :
- Byproducts : Monitor for disulfide formation (e.g., via TLC). Reduce oxygen exposure by degassing solvents .
Advanced: How should discrepancies in reported biological activities be resolved?
Answer:
Discrepancies may arise from:
Purity variations : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Assay conditions : Standardize cell lines, buffer pH, and incubation times across studies. For example, kinase inhibition assays should use consistent ATP concentrations .
Metabolite interference : Perform stability studies in assay media (e.g., LC-MS to detect degradation products) .
Case Example : Contradictory IC₅₀ values in kinase assays may stem from differences in enzyme isoforms or assay temperatures (25°C vs. 37°C) .
Advanced: What computational approaches predict target interactions?
Answer:
In silico Methods :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR, VEGFR). The pyrimido-pyrimidine moiety likely occupies the hydrophobic region .
QSAR Modeling : Train models on analogs with known activity (e.g., substituent effects on piperazine or pyrimidine rings) .
Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase profiling assays .
Advanced: How to design a structure-activity relationship (SAR) study?
Answer:
SAR Design :
Core modifications :
- Vary substituents on the 2-fluorophenyl group (e.g., Cl, OCH₃).
- Replace pyrimido-pyrimidine with quinazoline or purine scaffolds.
Functional assays : Test derivatives in in vitro kinase inhibition and cytotoxicity assays.
Q. Example from Literature :
- Piperazine analogs : Substituting 4-fluorobenzyl with 3-chlorophenyl increased selectivity for tyrosine kinases by 15-fold .
- Thioether replacements : Replacing sulfur with oxygen reduced potency by 50%, highlighting the thioether’s critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
